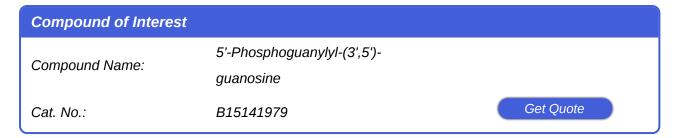


Application Note: Quantitative Determination of 2',3'-cGAMP using a Competitive ELISA Kit

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system.[1] It is synthesized by cyclic GMP-AMP synthase (cGAS), which acts as a cytosolic DNA sensor.[1][2] Upon detecting cytosolic DNA from pathogens or cellular damage, cGAS produces cGAMP, which then binds to and activates the Stimulator of Interferon Genes (STING).[1][3][4] This activation triggers a signaling cascade leading to the production of type I interferons and other inflammatory cytokines, mounting an immune response.[3][4][5] The quantification of 2',3'-cGAMP is essential for studying the activation of the cGAS-STING pathway in various contexts, including infectious diseases, autoimmune disorders, and oncology. This document provides a detailed protocol for measuring 2',3'-cGAMP levels in samples such as cell lysates, tissue extracts, and tissue culture media using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[1][6][7]

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key component of innate immunity. Cytosolic double-stranded DNA (dsDNA), from viral or bacterial pathogens or from damaged host cells, is recognized by the enzyme cGAS.[3][4] This binding activates cGAS to catalyze the synthesis of 2',3'-cGAMP from ATP and GTP.[3][4] cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER).[3] This binding event causes STING to translocate to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1

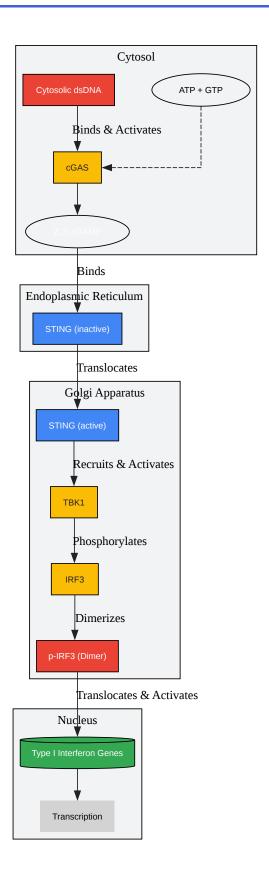






(TBK1).[3][4][5] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN- β), which are crucial for establishing an antiviral state.[3][4]





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Caption: The cGAS-STING signaling pathway, a key innate immune response mechanism.



Principle of the Competitive ELISA

This assay is a competitive immunoassay for the quantitative measurement of cGAMP. The kit utilizes a 96-well plate pre-coated with Goat anti-Rabbit IgG antibodies.[7] The assay is based on the competition between cGAMP in the sample and a known amount of cGAMP conjugated to horseradish peroxidase (HRP) for a limited number of binding sites on a cGAMP-specific rabbit polyclonal antibody.[8]

During the incubation, the sample (or standard), the cGAMP-HRP conjugate, and the rabbit anti-cGAMP antibody are all added to the wells.[7][8] The antibody-cGAMP complexes (from both the sample and the HRP conjugate) bind to the Goat anti-Rabbit IgG on the plate. After washing away unbound reagents, a TMB (3,3',5,5'-tetramethylbenzidine) substrate is added.[6] [8] The HRP enzyme catalyzes the conversion of the substrate, producing a blue color that changes to yellow upon the addition of a stop solution.[6] The intensity of the color is measured spectrophotometrically at 450 nm.[6][7]

Crucially, the signal is inversely proportional to the concentration of cGAMP in the sample.[7][8] [9] High concentrations of cGAMP in the sample will outcompete the cGAMP-HRP conjugate for antibody binding, resulting in less bound HRP and a weaker color signal. Conversely, low concentrations of cGAMP will result in more bound HRP and a stronger signal.[10] A standard curve is generated using known concentrations of cGAMP, and this curve is used to determine the concentration of cGAMP in the unknown samples.[7]

Experimental Protocol Materials and Reagents

- cGAMP Competitive ELISA Kit (typically includes):
 - Goat anti-Rabbit IgG Coated 96-well plate[6][7]
 - 2',3'-cGAMP Standard[6]
 - 2',3'-cGAMP Antibody (Rabbit polyclonal)[6][7]
 - 2',3'-cGAMP HRP Conjugate[8][9]
 - Assay Buffer[6]



- Wash Buffer Concentrate (e.g., 20X)[6]
- TMB Substrate[6]
- Stop Solution[6]
- Plate Sealer
- Microplate reader capable of measuring absorbance at 450 nm[6][7]
- Adjustable pipettes and sterile tips
- Deionized or distilled water
- Tubes for standard and sample dilutions
- Vortex mixer
- (For cell/tissue samples) Lysis buffer (e.g., M-PER™) and centrifuge

Reagent Preparation

- 1X Wash Buffer: Dilute the Wash Buffer Concentrate to 1X with deionized water. For example, dilute 15 mL of 20X Wash Buffer Concentrate with 285 mL of water to make 300 mL of 1X Wash Buffer.[6]
- 1X Assay Buffer: If provided as a concentrate, dilute the Assay Buffer to 1X with deionized water as per the kit instructions.
- 2',3'-cGAMP Standard Curve Preparation: Prepare serial dilutions of the cGAMP standard in Assay Buffer. A typical range is 0.08 to 20 pmol/mL.[11] Always prepare fresh standards for each assay.[6]
 - Label tubes for each standard concentration (e.g., 20, 8, 3.2, 1.28, 0.512, 0.205, 0.082, and 0 pmol/mL).
 - \circ Perform serial dilutions according to the kit manual. For example, to make a 20 pmol/mL standard, add 10 μ L of a 1,000 pmol/mL stock to 490 μ L of Assay Buffer.[6] Then, use this



to perform the subsequent dilutions.[6]

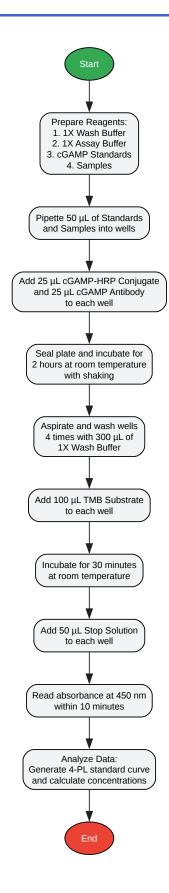
The "0 pmol/mL" tube serves as the maximum binding (B0) control.[6]

Sample Preparation

- Cell Lysates: Culture cells to the desired density and treat as required. Lyse cells using a suitable lysis buffer (e.g., M-PER™) at a concentration such as 25 million cells per 2 mL of buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant for use in the assay.[9] Samples may require dilution in 1X Assay Buffer to fall within the assay's detection range.
- Tissue Culture Media: Collect media from cell cultures. Centrifuge to remove any cells or debris. The supernatant can be used directly or diluted in 1X Assay Buffer.[7]
- Plasma: Collect blood in EDTA-containing tubes. Centrifuge to separate plasma. Plasma samples should be diluted (e.g., 1:5 to 1:40) in 1X Assay Buffer.[6]

Assay Procedure Workflow





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Caption: General workflow for the cGAMP competitive ELISA protocol.



Step-by-Step Assay Procedure

- Add Standards and Samples: Pipette 50 μL of each standard, control, and diluted sample into the appropriate wells of the Goat anti-Rabbit IgG coated plate.[11]
- Add Antibody and Conjugate: Add 25 μ L of the cGAMP-HRP conjugate and 25 μ L of the rabbit anti-cGAMP antibody to each well.[9]
- Incubate: Seal the plate and incubate for 2 hours at room temperature, preferably on a shaker.
- Wash: Aspirate the contents of the wells and wash each well 4 times with 300 μL of 1X Wash Buffer.[6] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
- Add Substrate: Add 100 μL of TMB Substrate to each well. The solution will begin to turn blue.[6]
- Incubate: Incubate the plate for 30 minutes at room temperature in the dark.[6]
- Stop Reaction: Add 50 μL of Stop Solution to each well. The color in the wells will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[6]
- Read Plate: Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to read the plate within 10 minutes of adding the Stop Solution.

Data Presentation and Analysis

The concentration of cGAMP in the samples is determined using the standard curve.

- Calculate Average Absorbance: Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Generate Standard Curve: Plot the average absorbance for each standard on the y-axis
 versus its corresponding concentration on the x-axis. Use curve-fitting software to perform a
 four-parameter logistic (4-PL) curve fit, which typically provides the best fit for competitive
 ELISA data.[6][9]



- Calculate Sample Concentrations: Interpolate the cGAMP concentration for each sample from its average absorbance value using the generated 4-PL standard curve.[9]
- Apply Dilution Factor: Multiply the calculated concentration by the dilution factor used for each sample to obtain the actual concentration in the original, undiluted sample.[6]

Representative Data: Standard Curve

The following table shows typical data obtained for a cGAMP standard curve. Note that the absorbance decreases as the concentration of cGAMP increases.

Standard Concentration (pmol/mL)	Mean Absorbance (450 nm)
0 (B0)	2.915
0.082	2.531
0.205	2.014
0.512	1.458
1.28	0.877
3.2	0.452
8	0.219
20	0.125
(Data is for representative purposes only. An actual standard curve must be generated for	

each assay.)

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